2,2,2-trifluoro-N-[1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl]acetamide
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Overview
Description
2,2,6,6-TETRAMETHYL-4-(2,2,2-TRIFLUOROACETAMIDO)PIPERIDIN-1-YL FURAN-2-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a piperidine ring substituted with tetramethyl and trifluoroacetamido groups, along with a furan-2-carboxylate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-TETRAMETHYL-4-(2,2,2-TRIFLUOROACETAMIDO)PIPERIDIN-1-YL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through the reaction of 2,2,6,6-tetramethylpiperidine with trifluoroacetic anhydride to introduce the trifluoroacetamido group. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-TETRAMETHYL-4-(2,2,2-TRIFLUOROACETAMIDO)PIPERIDIN-1-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,6,6-TETRAMETHYL-4-(2,2,2-TRIFLUOROACETAMIDO)PIPERIDIN-1-YL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,2,6,6-TETRAMETHYL-4-(2,2,2-TRIFLUOROACETAMIDO)PIPERIDIN-1-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A simpler analog without the trifluoroacetamido and furan-2-carboxylate groups.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of the trifluoroacetamido group.
2,2,6,6-Tetramethyl-4-piperidone: Features a ketone group instead of the trifluoroacetamido group.
Uniqueness
2,2,6,6-TETRAMETHYL-4-(2,2,2-TRIFLUOROACETAMIDO)PIPERIDIN-1-YL FURAN-2-CARBOXYLATE is unique due to the presence of both the trifluoroacetamido and furan-2-carboxylate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21F3N2O4 |
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Molecular Weight |
362.34 g/mol |
IUPAC Name |
[2,2,6,6-tetramethyl-4-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl] furan-2-carboxylate |
InChI |
InChI=1S/C16H21F3N2O4/c1-14(2)8-10(20-13(23)16(17,18)19)9-15(3,4)21(14)25-12(22)11-6-5-7-24-11/h5-7,10H,8-9H2,1-4H3,(H,20,23) |
InChI Key |
ZIGVWNVPNJRUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=CO2)(C)C)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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